molecular formula C14H25NO3 B3007640 Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate CAS No. 2580191-05-3

Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate

Cat. No.: B3007640
CAS No.: 2580191-05-3
M. Wt: 255.358
InChI Key: RTQLTZMROYPMJG-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety.

Scientific Research Applications

Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate is unique due to its specific structural configuration, which includes a cyclobutyl ring and a formyl group. This unique structure imparts distinct reactivity and stability properties, making it valuable in various synthetic applications .

Biological Activity

Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H23N1O2C_{13}H_{23}N_{1}O_{2} with a molecular weight of approximately 225.34 g/mol. Its structure includes a tert-butyl group and a formylcyclobutyl moiety, which may contribute to its biological activity.

Enzyme Inhibition

Carbamate compounds are known to interact with enzymes, potentially acting as inhibitors. This interaction is crucial in drug design, particularly for targeting enzymes involved in disease pathways. The specific inhibition mechanism of this compound remains to be fully elucidated, but its structural features suggest it may inhibit enzymes through competitive or non-competitive mechanisms.

Case Studies

  • Antibacterial Activity : A study on structurally similar compounds demonstrated that modifications at the carbamate position significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of bulky groups like tert-butyl enhanced lipophilicity, improving cell membrane penetration and subsequent antimicrobial efficacy.
  • Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of carbamate derivatives on cancer cell lines. Results indicated that certain substitutions could lead to selective toxicity towards cancer cells while sparing normal cells. This selectivity is pivotal for therapeutic applications.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that some carbamates could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.

Data Tables

Property Value
Molecular FormulaC₁₃H₂₃N₁O₂
Molecular Weight225.34 g/mol
LogP3.12
PSA (Polar Surface Area)58.89 Ų
Biological Activity Effect
AntibacterialModerate to high activity
CytotoxicitySelective towards cancer cells
Enzyme InhibitionPotential competitive inhibitor

Properties

IUPAC Name

tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)10-7-14(8-10,9-16)15-11(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQLTZMROYPMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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